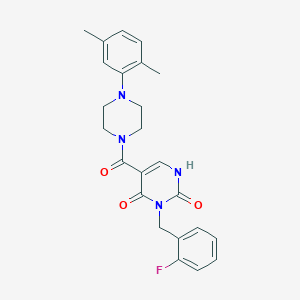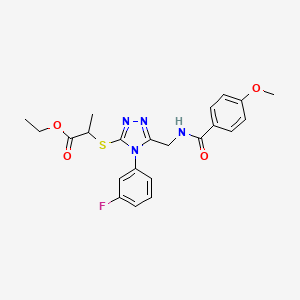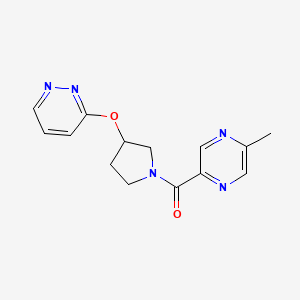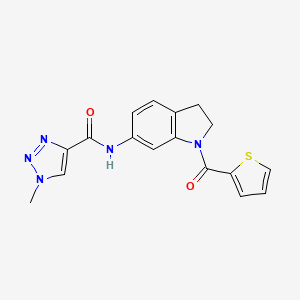
5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a pyrimidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the fluorobenzyl and dimethylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in ethanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
- 5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-bromobenzyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorobenzyl group in 5-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds, potentially offering unique chemical and biological properties, such as increased stability or enhanced binding affinity to specific targets.
Properties
IUPAC Name |
5-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-16-7-8-17(2)21(13-16)27-9-11-28(12-10-27)22(30)19-14-26-24(32)29(23(19)31)15-18-5-3-4-6-20(18)25/h3-8,13-14H,9-12,15H2,1-2H3,(H,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJQXRXMDVMSDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413719.png)
![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-(morpholin-4-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2413728.png)
![5-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2413729.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)
![6-(2,5-dimethoxyphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2413732.png)

